molecular formula C21H18O6 B2412140 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl acetate CAS No. 170511-43-0

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl acetate

Cat. No.: B2412140
CAS No.: 170511-43-0
M. Wt: 366.369
InChI Key: DFKYSPQGQUZWCR-UHFFFAOYSA-N
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Description

3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl acetate is a chemical compound designed for research and development purposes. It is built around a molecular architecture that combines a 4-chromenone (also known as 4H-chromen-4-one or flavone) scaffold with a 3,4-dihydro-2H-1,5-benzodioxepin group . The 4-chromenone core is a privileged structure in medicinal chemistry and material science, known for its diverse biological activities and presence in various natural products. The benzodioxepin moiety is a seven-membered ring system that has been identified as a key starting material for the synthesis of polymers and is a structure of interest in the development of novel bioactive molecules . This specific acetate ester derivative is characterized by its molecular formula and an average mass of 428.4 g/mol, as determined from its benzoate ester analog . The presence of the acetate group at the 7-position of the chromenone ring can influence the compound's physicochemical properties, such as its lipophilicity and metabolic stability, making it a valuable intermediate for further chemical exploration. As a representative of its class, this compound is part of a broader family of benzodioxepin-containing molecules that are the subject of ongoing synthetic methodology research, including novel routes like tandem oxidation and iodolactonization for the construction of related complex lactone structures . This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxochromen-7-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O6/c1-12-20(14-4-7-17-19(10-14)25-9-3-8-24-17)21(23)16-6-5-15(27-13(2)22)11-18(16)26-12/h4-7,10-11H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKYSPQGQUZWCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)C3=CC4=C(C=C3)OCCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl acetate typically involves multi-step organic reactions. The initial steps often include the formation of the benzodioxepin ring, followed by the introduction of the chromenyl acetate moiety. Common reagents used in these reactions include acetic anhydride, catalysts like sulfuric acid, and various solvents to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce simpler hydrocarbon structures.

Scientific Research Applications

Scientific Research Applications

The compound has several significant applications in various fields:

Medicinal Chemistry

  • Drug Development : The structural features of this compound may allow it to interact with biological molecules, making it useful for developing new pharmaceuticals targeting specific diseases.
  • Anticancer Activity : Similar compounds have shown promise in cancer research, suggesting potential therapeutic applications.

Biological Studies

  • Enzyme Interaction Studies : Its unique structure allows for interaction with enzymes, which can be studied to understand biochemical pathways.
  • Pharmacokinetics and Pharmacodynamics : Investigating how this compound behaves in biological systems can provide insights into its therapeutic efficacy .

Chemical Research

  • Organic Synthesis Reagent : It can serve as a precursor in the synthesis of more complex molecules or as a reagent in various organic reactions.
  • Mechanistic Studies : Understanding the chemical reactivity and mechanisms of action can lead to new discoveries in organic chemistry.

Case Studies and Comparative Analysis

Compound NameStructure FeaturesUnique Aspects
2-MethylchromoneContains a chromone structureSimpler structure without benzodioxepin
BenzodioxoleFeatures a dioxole ringLacks chromene backbone
Coumarin DerivativesRelated to chromenesOften used for their fluorescence properties
3-(3,4-Dihydrobenzodioxepin)Contains benzodioxepin coreNoted for anticancer activity

The uniqueness of 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yloxyacetate) lies in its combination of both chromene and benzodioxepin moieties, which may enhance its biological activity compared to simpler derivatives.

Mechanism of Action

The mechanism of action of 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl acetate apart is its combination of the benzodioxepin and chromenyl acetate moieties, which may confer unique chemical and biological properties not found in the similar compounds listed above.

Biological Activity

3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl acetate is a synthetic compound that belongs to a class of chemical structures known for their diverse biological activities. This compound is of particular interest due to its potential applications in pharmacology and medicinal chemistry.

Chemical Structure

The compound's structure can be delineated as follows:

  • IUPAC Name : 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl acetate
  • Molecular Formula : C21H18O6
  • Molecular Weight : 366.37 g/mol

Antioxidant Activity

Research indicates that derivatives of benzodioxepin compounds exhibit significant antioxidant properties. A study highlighted the antioxidant potential of similar compounds through DPPH-scavenging assays, demonstrating that these compounds can effectively reduce oxidative stress by scavenging free radicals. The IC50 values for some derivatives were reported, suggesting a moderate to strong antioxidant capacity .

CompoundIC50 (μM)
Compound A86.3 ± 0.2
Compound B252.6 ± 1.6
Compound C345.2 ± 1.6
Compound D430.1 ± 1.6

Antimicrobial Activity

The biological activity of benzodioxepin derivatives also extends to antimicrobial effects. Various studies have reported their efficacy against a range of bacterial and fungal strains, making them candidates for further investigation in the development of new antimicrobial agents .

Anti-inflammatory and Anticancer Properties

Some studies have suggested that these compounds possess anti-inflammatory and anticancer properties. The mechanisms are believed to involve the inhibition of specific pathways associated with inflammation and tumor growth, although detailed mechanisms remain to be fully elucidated .

Case Studies

  • Study on Antioxidant Properties :
    A recent study evaluated the antioxidant properties of several chromone derivatives, including those related to the target compound. The findings indicated that these compounds could significantly mitigate oxidative damage in cellular models, supporting their potential use in therapeutic applications against oxidative stress-related diseases .
  • Antimicrobial Efficacy :
    Another study focused on the antimicrobial activity of benzodioxepin derivatives against clinical isolates of bacteria. The results showed promising activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action .

Q & A

Q. Table: Key Intermediates

IntermediateRoleSynthesis StepReference
3,4-Dihydro-2H-1,5-benzodioxepin-7-amineCore ring formationPd-catalyzed coupling
2-Methyl-4-oxo-4H-chromen-7-olChromenone backboneClaisen-Schmidt condensation
Acetylated derivativeFinal functionalizationAcetic anhydride reaction

Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • SPR Binding Assays : Quantify affinity to COX-2 (KD < 1 µM) .
  • Transcriptomics : RNA-seq to identify downstream gene regulation (e.g., NF-κB pathway suppression) .
  • Chemical Proteomics : Use photoaffinity labeling to map cellular targets .

Basic: How is the purity of the compound quantified, and what thresholds are acceptable for in vitro studies?

Methodological Answer:

  • HPLC Purity : ≥95% (column: C18, gradient: 20–80% acetonitrile in 20 min) .
  • Elemental Analysis : Carbon content within ±0.3% of theoretical (e.g., C: 64.2%, H: 4.5%) .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Q. Table: SAR Insights

Substituent ModificationBiological ImpactReference
Methyl at C2 (chromenone)Enhances metabolic stability
Acetate at C7Improves solubility but reduces CNS penetration
Benzodioxepin ring oxidationIncreases HDAC inhibition

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